molecular formula C14H5F4NO2 B056102 N-Phenyltetrafluorophthalimide CAS No. 116508-58-8

N-Phenyltetrafluorophthalimide

Cat. No.: B056102
CAS No.: 116508-58-8
M. Wt: 295.19 g/mol
InChI Key: NIPHRIDFYCSLRP-UHFFFAOYSA-N
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Description

N-Phenyltetrafluorophthalimide is a chemical compound with the molecular formula C14H5F4NO2. It is known for its unique structure, which includes a phenyl group attached to a tetrafluorophthalimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyltetrafluorophthalimide typically involves the reaction of an N-substituted benzamide compound with a difluorocarbene precursor compound. The reaction is carried out in the presence of a catalyst, a ligand, and an alkali in a solvent. The reaction is conducted at a temperature range of 90-120°C in an argon atmosphere for about 5 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Phenyltetrafluorophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

N-Phenyltetrafluorophthalimide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Phenyltetrafluorophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyltetrafluorophthalimide is unique due to the presence of both the phenyl group and the tetrafluorophthalimide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPHRIDFYCSLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332854
Record name N-Phenyltetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116508-58-8
Record name N-Phenyltetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research focuses on optimizing the synthesis of N-Phenyltetrafluorophthalimide. What is notable about the chosen synthetic route in terms of industrial application?

A1: The research highlights a synthetic route for this compound starting from tetrachlorophthalic anhydride. [] The significance lies in its use of readily available starting materials, phase transfer catalysts like PEG 6000, and mild reaction conditions (DMF at 150°C for 8h), resulting in a high yield (86%). [] This makes the process potentially suitable for large-scale production.

Q2: Can you elaborate on the advantages of using PEG 6000 as a phase transfer catalyst in this specific reaction?

A2: PEG 6000, a polyethylene glycol, acts as a phase transfer catalyst by increasing the solubility of the reactants in different phases. [] This is crucial in the fluorination step, where the inorganic fluoride source and the organic tetrachlorophthalimide precursor might not readily interact. Using PEG 6000 enhances the reaction rate and improves the yield of this compound.

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